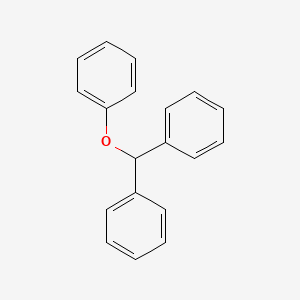![molecular formula C8H5FS B13932052 2-Fluoro-benzo[b]thiophene](/img/structure/B13932052.png)
2-Fluoro-benzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobenzo[b]thiophene is an organic compound that belongs to the class of fluorinated thiophenes. It is characterized by the presence of a fluorine atom at the 2-position of the benzo[b]thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorobenzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of β,β-difluoro-o-methylsulfinylstyrene with trifluoroacetic anhydride and triethylamine in dichloromethane, followed by treatment with potassium carbonate. This method yields 2-fluorobenzo[b]thiophene with an 82% yield .
Industrial Production Methods: Industrial production of 2-fluorobenzo[b]thiophene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include fluorinated sulfoxides, sulfones, thiols, and various substituted derivatives of 2-fluorobenzo[b]thiophene .
Scientific Research Applications
2-Fluorobenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing selective enzyme inhibitors.
Industry: It is utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials
Mechanism of Action
The mechanism of action of 2-fluorobenzo[b]thiophene varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. For example, fluorinated thiophenes have been shown to act as selective inhibitors of histone deacetylases (HDACs), which play a role in gene expression regulation .
Comparison with Similar Compounds
2-Fluorothiophene: Similar in structure but lacks the benzo ring, leading to different chemical properties and reactivity.
2-Trifluoromethylbenzo[b]thiophene: Contains a trifluoromethyl group instead of a single fluorine atom, resulting in distinct electronic and steric effects.
3-Fluorobenzo[b]thiophene:
Uniqueness: 2-Fluorobenzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other fluorinated thiophenes. This uniqueness makes it valuable in the development of specialized materials and pharmaceuticals.
Properties
Molecular Formula |
C8H5FS |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-fluoro-1-benzothiophene |
InChI |
InChI=1S/C8H5FS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H |
InChI Key |
SAESIODBZLTTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


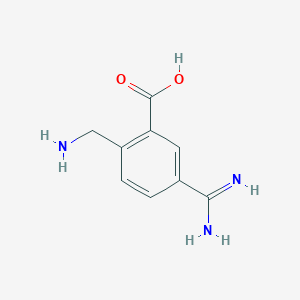
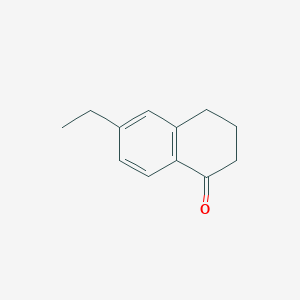

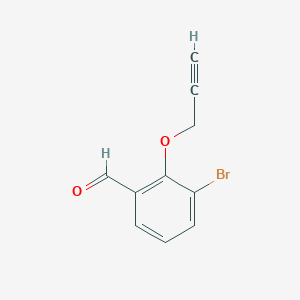

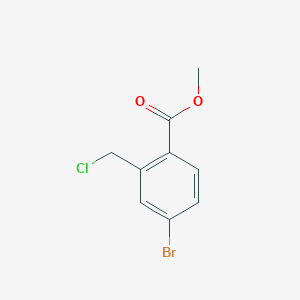
![1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene](/img/structure/B13932012.png)

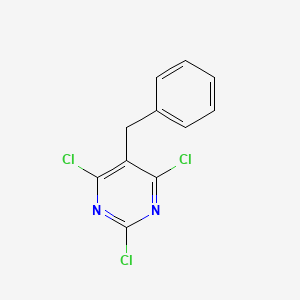
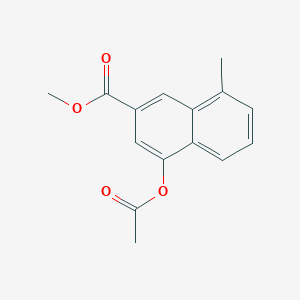
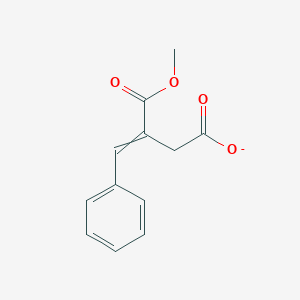
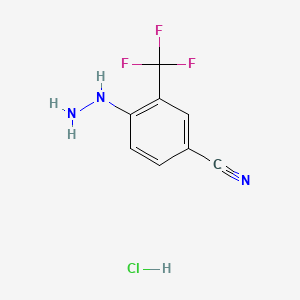
![5-Chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13932032.png)
